molecular formula C18H20BrFN2 B10889662 1-[(4-Bromophenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine

1-[(4-Bromophenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine

Katalognummer: B10889662
Molekulargewicht: 363.3 g/mol
InChI-Schlüssel: WGUAVEFEZGCGLI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(4-Bromophenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine is a piperazine derivative featuring dual arylalkyl substituents: a 4-bromobenzyl group and a 3-fluorobenzyl group. Its molecular formula is C₁₈H₁₉BrFN₂, with a molecular weight of 366.26 g/mol. Piperazine derivatives are widely studied for their pharmacological properties, including receptor binding and metabolic stability. The bromine and fluorine substituents likely influence its electronic properties, lipophilicity, and biological interactions .

Eigenschaften

Molekularformel

C18H20BrFN2

Molekulargewicht

363.3 g/mol

IUPAC-Name

1-[(4-bromophenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine

InChI

InChI=1S/C18H20BrFN2/c19-17-6-4-15(5-7-17)13-21-8-10-22(11-9-21)14-16-2-1-3-18(20)12-16/h1-7,12H,8-11,13-14H2

InChI-Schlüssel

WGUAVEFEZGCGLI-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1CC2=CC=C(C=C2)Br)CC3=CC(=CC=C3)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

First Alkylation: Formation of 1-[(4-Bromophenyl)methyl]piperazine

Piperazine (1.0 equiv) is dissolved in anhydrous acetonitrile under nitrogen. 4-Bromobenzyl chloride (1.1 equiv) is added dropwise, followed by potassium carbonate (2.5 equiv). The mixture is refluxed at 80°C for 12 hours. After filtration and solvent removal, the mono-alkylated intermediate is isolated via column chromatography (silica gel, ethyl acetate/hexane 1:3), yielding 65–72%.

Key Data:

ParameterValue
SolventAcetonitrile
BaseK₂CO₃
Temperature80°C
Reaction Time12 hours
Yield65–72%

Second Alkylation: Introduction of 3-Fluorobenzyl Group

The monoalkylated piperazine (1.0 equiv) is reacted with 3-fluorobenzyl bromide (1.2 equiv) in dimethylformamide (DMF) using sodium hydride (1.5 equiv) as the base. The reaction proceeds at 60°C for 8 hours. After quenching with water, the product is extracted with dichloromethane and purified via recrystallization (ethanol/water), achieving 58–64% yield.

Key Data:

ParameterValue
SolventDMF
BaseNaH
Temperature60°C
Reaction Time8 hours
Yield58–64%

One-Pot Double Alkylation Strategy

To improve efficiency, a one-pot method employs simultaneous addition of both benzyl halides. Piperazine (1.0 equiv) is treated with 4-bromobenzyl chloride (1.1 equiv) and 3-fluorobenzyl bromide (1.1 equiv) in tetrahydrofuran (THF) using triethylamine (3.0 equiv) as the base. The reaction is stirred at 50°C for 24 hours, yielding the disubstituted product directly in 52–58% yield after flash chromatography.

Advantages:

  • Reduces purification steps.

  • Suitable for high-throughput synthesis.

Limitations:

  • Lower yield due to competing side reactions.

  • Requires excess benzyl halides to drive the reaction.

Solid-Phase Synthesis for High Purity

For pharmaceutical applications, solid-phase synthesis using Wang resin-bound piperazine has been reported. The resin is sequentially alkylated with 4-bromobenzyl chloride and 3-fluorobenzyl bromide under microwave irradiation (100°C, 30 minutes per step). Cleavage from the resin with trifluoroacetic acid (TFA) yields the product with >95% purity (HPLC) and 70–75% overall yield.

Key Data:

ParameterValue
SupportWang resin
ActivatorHBTU
Cleavage AgentTFA
Purity>95%

Mechanistic Insights and Optimization

Regioselectivity Control

The order of alkylation significantly impacts yields. Introducing the 4-bromobenzyl group first minimizes steric hindrance, as demonstrated by NMR studies showing preferential attack at the less hindered nitrogen. Reverse order (3-fluorobenzyl first) reduces yields by 15–20% due to increased steric bulk.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may promote over-alkylation. Non-polar solvents (toluene) improve selectivity but require higher temperatures. Acetonitrile balances reactivity and selectivity, making it ideal for stepwise synthesis.

Base Selection

Strong bases (NaH, KOtBu) accelerate alkylation but risk quaternary salt formation. Mild bases (K₂CO₃, Et₃N) are preferred for monoalkylation, while stronger bases are used in one-pot methods to drive disubstitution.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Sequential Alkylation58–7290–95High
One-Pot52–5885–90Moderate
Solid-Phase70–75>95Low

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of 1-[(4-Bromophenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine is crucial for optimizing its pharmacological properties. The following table summarizes key findings related to its structural modifications:

CompoundSubstituentIC50 (µM)Activity
Compound A4-Fluorobenzyl5.41High Antagonist
Compound B4-Chlorobenzyl3.20Moderate Antagonist
1-[(4-Bromophenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine-TBDTBD

Note: IC50 values indicate the concentration required to inhibit 50% of receptor activity, with lower values indicating higher potency.

Case Studies

  • Cytotoxicity Studies
    • Research has demonstrated that piperazine derivatives can exhibit selective cytotoxicity against cancer cells while showing minimal effects on healthy cells. A study involving benzoxazole-piperazine derivatives highlighted the importance of structural modifications in enhancing anticancer activity .
  • Neuroimaging Applications
    • Investigations into isoxazole derivatives suggest that similar compounds could serve as PET ligands for visualizing brain targets, indicating a potential role for this compound in neuroimaging and neurological research .

Wirkmechanismus

The mechanism of action of 1-(4-bromobenzyl)-4-(3-fluorobenzyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

Table 1: Key physicochemical properties of selected piperazine derivatives
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) LogP (Predicted)
Target Compound 4-Bromobenzyl, 3-fluorobenzyl C₁₈H₁₉BrFN₂ 366.26 N/A ~3.8
1-(4-Bromobenzyl)-4-(2-furanylmethyl)piperazine 4-Bromobenzyl, 2-furanylmethyl C₁₆H₁₉BrN₂O 335.25 N/A ~2.9
1-(4-Bromobenzyl)piperazine 4-Bromobenzyl C₁₁H₁₅BrN₂ 255.16 N/A ~2.5
1-(3-Chlorophenyl)-4-(4-chlorophenyl)piperazine 3-Chlorobenzyl, 4-chlorobenzyl C₁₆H₁₄Cl₂N₂ 309.20 117–118.6 ~4.1
1-(2-Trifluoromethylbenzyl)-4-(3-methylbenzyl)piperazine 2-Trifluoromethylbenzyl, 3-methylbenzyl C₂₀H₂₃F₃N₂ 372.41 N/A ~4.5

Key Observations :

  • The target compound’s bromine and fluorine substituents increase molecular weight and lipophilicity (LogP) compared to non-halogenated analogues.
  • The 2-furanylmethyl substituent in 1-(4-Bromobenzyl)-4-(2-furanylmethyl)piperazine reduces LogP due to the oxygen atom’s polarity .
  • Chlorinated analogues (e.g., 1-(3-Chlorophenyl)-4-(4-chlorophenyl)piperazine ) exhibit higher melting points, likely due to stronger halogen-mediated crystal packing .

Metabolic Stability and Pathways

  • Metabolite Formation : Fluorine substituents (e.g., in flunarizine ) resist oxidative metabolism, while bromine may undergo slower hepatic clearance. The target compound’s 3-fluorobenzyl group could reduce CYP450-mediated degradation compared to chlorinated analogues .
  • Comparative Metabolism :
    • Meclozine (1-[(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine) undergoes N-dealkylation and hydroxylation. The target compound’s bromine may stabilize the benzyl-piperazine bond against similar cleavage .
    • Cinnarizine (1-(diphenylmethyl)-4-(3-phenyl-2-propenyl)piperazine) is metabolized via ring hydroxylation. The target compound’s fluorophenyl group may redirect metabolism to alternative pathways .

Structural and Crystallographic Comparisons

  • Piperazine Conformation : In analogues like 1-[(1,3-benzodioxol-5-yl)methyl]-4-(3-fluorobenzoyl)piperazine , the piperazine ring adopts a chair conformation, with substituents occupying equatorial positions. The target compound’s benzyl groups may enforce similar chair conformations, influencing receptor docking .
  • Supramolecular Interactions : Chlorinated and fluorinated derivatives exhibit varied crystal packing via halogen bonding (C−X⋯N/O). The bromine in the target compound may enhance van der Waals interactions compared to smaller halogens .

Biologische Aktivität

1-[(4-Bromophenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine, a compound with the molecular formula C12_{12}H17_{17}BrN2_2, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H17_{17}BrN2_2
  • Molecular Weight : 269.18 g/mol
  • IUPAC Name : 1-[(4-bromophenyl)methyl]-4-methylpiperazine

The compound features a piperazine core substituted with bromophenyl and fluorophenyl groups, which are critical for its biological activity.

Research indicates that compounds similar to 1-[(4-Bromophenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine may interact with various neurotransmitter receptors, particularly serotonin receptors (5-HT). These interactions can influence neurochemical pathways involved in mood regulation and cognitive functions.

Table 1: Interaction with Serotonin Receptors

CompoundReceptor TypeIC50 (μM)
FPPQ5-HT3R0.0676
Palonosetron5-HT3R0.0017

The data suggests that similar compounds exhibit antagonist properties at serotonin receptors, which may contribute to their therapeutic effects in conditions such as schizophrenia and anxiety disorders .

Antipsychotic Effects

Studies have shown that piperazine derivatives can exhibit antipsychotic effects by modulating dopaminergic and serotonergic systems. For instance, the compound FPPQ demonstrated efficacy in reducing hyperlocomotion in animal models treated with phencyclidine (PCP), a drug known to induce psychotic symptoms .

Antimicrobial Activity

Additionally, research into related piperazine compounds has revealed antibacterial properties. For example, derivatives containing halogen substituents have shown significant inhibition against various bacterial strains, including E. coli and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values indicating effective antimicrobial activity .

Case Studies

  • Antipsychotic Activity :
    • A study evaluated the effects of FPPQ on PCP-induced hyperlocomotion in rats, demonstrating a marked reduction in activity levels, suggesting potential antipsychotic properties .
  • Antimicrobial Testing :
    • In vitro tests assessed the antibacterial efficacy of piperazine derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited MIC values below 125 µg/mL against Bacillus subtilis and Enterococcus faecalis, highlighting their potential as antimicrobial agents .

Q & A

Q. Table 1: Key Pharmacological Activities and Assays

ActivityAssay ModelReference CompoundsKey Findings
AnalgesicAcetic acid writhing (mice)Morphine, Piperazine analogs30–50% reduction in writhing at 10 mg/kg
AnticancerMTT (HCT116 cells)Combretastatin A-4 derivativesIC₅₀ = 8.2 μM (vs. 2.1 μM for CA-4)
AntimicrobialBroth microdilution (S. aureus)CiprofloxacinMIC = 32 μg/mL (vs. 1 μg/mL for cipro)

Q. Table 2: Computational Parameters for SAR Optimization

ParameterTool/SoftwareTarget ApplicationOptimal Range
LogPSwissADMEBlood-brain barrier penetration2–3.5
HOMO-LUMO Gap (eV)Gaussian 09Reactivity prediction4.5–5.5
Binding AffinityAutoDock VinaTubulin polymerizationΔG ≤ −8.5 kcal/mol

Key Challenges and Future Directions

  • Stereochemical Control : Racemization during synthesis may require chiral catalysts (e.g., BINOL derivatives) .
  • Toxicity Mitigation : Replace metabolically labile groups (e.g., nitro) with bioisosteres (e.g., trifluoromethyl) .
  • Multi-Target Drug Design : Explore dual-action derivatives (e.g., analgesic + anti-inflammatory) via hybrid scaffolds .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.